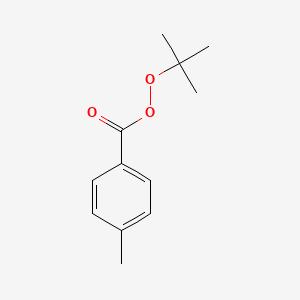
3,3-Bis(4-methoxyphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C18H20O3 It is a derivative of butanone, featuring two methoxyphenyl groups attached to the central carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-Bis(4-methoxyphenyl)butan-2-one involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using Lewis or Brønsted acid catalysts . This method, however, can produce several side products due to transalkylation, isomerization, polyalkylation, and polymerization reactions.
Another efficient synthetic route involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This process includes dehydrogenation, aldol condensation, and hydrogenation steps, making it a more streamlined and efficient method.
Industrial Production Methods
Industrial production of this compound typically employs the Friedel-Crafts alkylation method due to its scalability. the one-pot tandem synthesis method is gaining attention for its efficiency and reduced waste production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3,3-Bis(4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Known for its use in fragrances and flavors.
4-(4-Methoxyphenyl)butan-2-one: Another compound with similar structural features and applications.
Uniqueness
3,3-Bis(4-methoxyphenyl)butan-2-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
22927-05-5 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3,3-bis(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H20O3/c1-13(19)18(2,14-5-9-16(20-3)10-6-14)15-7-11-17(21-4)12-8-15/h5-12H,1-4H3 |
Clave InChI |
FPKVRENXFSRMAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
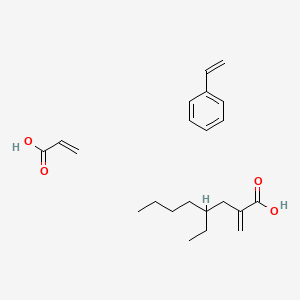
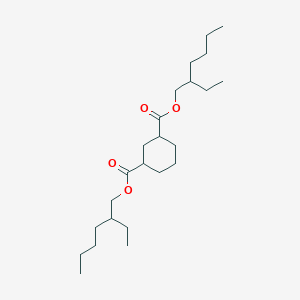
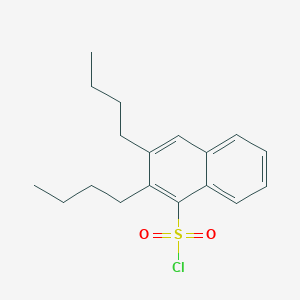
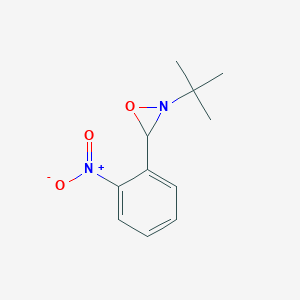
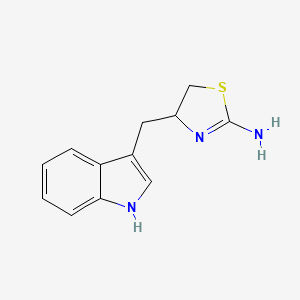
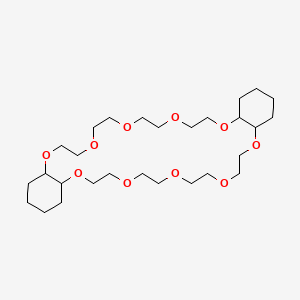
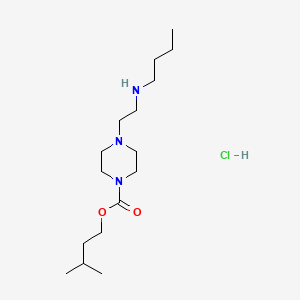

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

